molecular formula C21H22N4O3S B2625603 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448072-72-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2625603
CAS RN: 1448072-72-7
M. Wt: 410.49
InChI Key: HFMMZHLOBAOXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 1,2,3-triazole ring, which is a type of heterocyclic compound. These types of compounds are known for their wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles . It also contains a phenylsulfonyl group and an azabicyclo[3.2.1]octane ring, which could contribute to its chemical properties and potential biological activities.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, phenylsulfonyl group, and azabicyclo[3.2.1]octane ring. The 1,2,3-triazole ring, in particular, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring could influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity .

Scientific Research Applications

Synthesis and Chemical Properties:

  • Efficient microwave-mediated synthesis methods for creating heterocyclic compounds, including those related to your compound, have been developed, offering versatile building blocks for novel heterocyclic derivatives (Darweesh, Mekky, Salman, & Farag, 2016).

  • The compound has been used in stereoselective synthesis processes for active metabolites of potent kinase inhibitors, highlighting its role in creating bioactive molecules (Chen et al., 2010).

Biological Activities:

  • Certain derivatives of this compound exhibited moderate antibacterial and antifungal activities, demonstrating its potential in antimicrobial applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • Novel derivatives of this compound showed significant anti-nociceptive and anti-inflammatory activities, suggesting its potential use in pain and inflammation management (Rajasekaran & Rajagopal, 2009).

Chemical Transformations and Applications:

  • The compound and its derivatives have been part of green synthesis methods, emphasizing environmental-friendly chemical processes (Said et al., 2020).

  • It has been involved in the synthesis of muscarinic activities of various derivatives, indicating its utility in synthesizing compounds with specific receptor targets (Wadsworth et al., 1992).

Material Science and Corrosion Inhibition:

  • Derivatives of this compound have been studied for their potential as corrosion inhibitors, particularly in acidic environments, demonstrating its utility in material science and industrial applications (Jawad et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,3-triazole derivatives have been found to have antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, development of synthesis methods, and study of its reaction mechanisms .

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzotriazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21(14-24-20-9-5-4-8-19(20)22-23-24)25-15-10-11-16(25)13-18(12-15)29(27,28)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMZHLOBAOXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4N=N3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.